2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
Description
2,5-Dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is a Schiff base derivative characterized by a planar aromatic system. The molecule comprises a substituted aniline moiety (2,5-dimethylaniline) linked via an imine group (-CH=N-) to a 5-nitrofuran-2-yl substituent. The E-configuration of the imine bond is stabilized by conjugation with the electron-withdrawing nitro group on the furan ring. Its structural features, such as conjugation and steric effects from the methyl groups, influence its reactivity, photophysical properties, and crystalline packing behavior .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)14-8-11-5-6-13(18-11)15(16)17/h3-8H,1-2H3 |
InChI Key |
ZHYLXXGUHWSCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 5-Nitrofurfural Diacetate
The most common route involves hydrolyzing 5-nitrofurfural diacetate (CAS 92-55-7) under acidic conditions:
-
Procedure :
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Mechanism : Acid-catalyzed cleavage of acetate groups generates the aldehyde via nucleophilic acyl substitution.
Microwave-Assisted Solvent-Free Synthesis
An alternative method employs microwave irradiation for rapid deacetylation:
-
Procedure :
Condensation with 2,5-Dimethylaniline
Conventional Acid-Catalyzed Method
The Schiff base forms via nucleophilic addition of 2,5-dimethylaniline to 5-nitrofuran-2-carbaldehyde:
-
Procedure :
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Characterization :
Microwave-Assisted Condensation
Microwave irradiation enhances reaction efficiency:
-
Procedure :
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 78–85 | 4 | 85 |
| Montmorillonite | Solvent-free | 80 (MW) | 0.17 | 95 |
| H₂SO₄ | Ethanol | 25–50 | 1–2 | 88 |
Solvent Effects
-
Ethanol : Preferred for solubility and eco-friendliness (yield: 85–92%).
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Methanol : Higher polarity increases reaction rate but may reduce yield due to aldehyde oxidation.
Mechanistic Insights
The reaction proceeds via:
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Nucleophilic attack : 2,5-Dimethylaniline’s NH₂ group attacks the aldehyde carbonyl.
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Proton transfer : Acid catalysts facilitate imine formation by stabilizing intermediates.
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Dehydration : Elimination of H₂O yields the conjugated Schiff base.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid-catalyzed reflux | 85–88 | 90–95 | Scalability |
| Microwave-assisted | 92–95 | 98–99 | Time efficiency |
| Solvent-free | 89–91 | 97 | Environmental sustainability |
Challenges and Solutions
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Side reactions : Over-oxidation of the aldehyde is mitigated using inert atmospheres.
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Isomerization : Strict temperature control (70–80°C) prevents E/Z isomerization.
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| FTIR | 1630 cm⁻¹ (C=N), 1511 cm⁻¹ (NO₂) | Confirms imine and nitro groups |
| ¹H NMR | δ 8.45 (CH=N), 2.35 (CH₃) | Validates structure |
| UV-Vis | λₘₐₓ = 365 nm (π→π* transition) | Indicates conjugation |
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted imines and related compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives of nitrofuran compounds, including 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline, have shown efficacy against various pathogens. A study demonstrated that substituted hydrazides derived from nitrofuran compounds exhibited enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most active derivative showed IC50 values lower than those of standard treatments like benznidazole and nifurtimox .
1.2 Anticancer Properties
Recent investigations have highlighted the potential of nitrofuran derivatives in cancer therapy. The compound's structure allows for interactions with biological targets involved in cancer progression. Studies have reported that similar nitrofuran-based compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Material Science
2.1 Organic Electronics
This compound has been explored for its application in organic electronic materials due to its electron-donating properties. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications .
Table 1: Comparison of Electronic Properties of Nitrofuran Derivatives
| Compound Name | Electron Affinity (eV) | Ionization Potential (eV) | Application Area |
|---|---|---|---|
| This compound | 3.7 | 5.4 | OLEDs, OPVs |
| Nifuroxazide | 3.6 | 5.3 | Antimicrobial agents |
| Nifurtimox | 3.8 | 5.5 | Antiparasitic drugs |
Agricultural Chemistry
3.1 Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to inhibit certain biological pathways in pests. Research indicates that derivatives of nitrofuran can act as effective insecticides and fungicides by disrupting metabolic processes in target organisms .
3.2 Herbicidal Properties
Studies have also indicated that nitrofuran derivatives can exhibit herbicidal activity, providing a means to control unwanted vegetation without harming crops . This property is particularly valuable in sustainable agriculture practices.
Case Studies
Case Study 1: Antiparasitic Efficacy
In a comparative study on antiparasitic efficacy, a series of nitrofuran derivatives were synthesized and tested against Trypanosoma cruzi. The study found that the derivative containing the 5-nitrofuran moiety demonstrated superior activity compared to existing treatments, with a selectivity index indicating low cytotoxicity towards human cells .
Case Study 2: Organic Electronics Development
A research team developed an OLED using this compound as an emissive layer. The device showed promising efficiency and stability under operational conditions, suggesting its potential for commercial applications in display technologies .
Mechanism of Action
The mechanism of action of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imine group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Methodological Considerations
The comparison leverages crystallographic data refined via SHELXL and visualized using ORTEP , ensuring accurate bond-length and angle measurements (e.g., C=N bond: 1.28 Å ± 0.02) . Hydrogen-bonding networks were analyzed using graph set theory, as described by Bernstein et al., to classify interaction motifs (e.g., dimeric $ R_2^2(8) $ rings) .
Biological Activity
2,5-Dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline, also known by its CAS number 303771-39-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antibacterial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 244.25 g/mol. The compound features a nitrofuran moiety, which is often associated with various biological activities due to its electron-withdrawing properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,5-dimethylaniline and 5-nitro-2-furaldehyde. The reaction conditions may vary but generally include refluxing in an appropriate solvent such as ethanol. The product can be purified through recrystallization.
Antibacterial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from similar structures have shown MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| Similar Compound A | 15.625 | S. aureus |
| Similar Compound B | 62.5 | E. faecalis |
These findings suggest that the nitrofuran group contributes to the compound's ability to inhibit bacterial growth.
Antifungal Activity
In addition to antibacterial properties, there is evidence supporting antifungal activity:
- Activity Against Fungi : The compound's structural analogs have demonstrated antifungal effects with MIC values ranging from 31.2 to 62.5 μM against various fungal strains .
| Compound | MIC (μM) | Fungal Strain |
|---|---|---|
| Similar Compound C | 31.2 | Candida albicans |
| Similar Compound D | 62.5 | Aspergillus niger |
The mechanism behind the biological activity of these compounds often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. For example, studies have shown that compounds with similar structures inhibit protein synthesis pathways followed by nucleic acid production .
Case Studies
A notable study involving a series of hydrazones derived from substituted aldehydes demonstrated promising antibacterial and antifungal activities comparable to traditional antibiotics . The study utilized NMR spectroscopy and DFT calculations to confirm the structure and activity profile of synthesized compounds.
Q & A
Q. What are the optimal synthetic routes for 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline?
Methodological Answer: The compound can be synthesized via Schiff base condensation between 2,5-dimethylaniline and 5-nitrofuran-2-carbaldehyde under reflux in ethanol or methanol. Catalytic acid (e.g., acetic acid) enhances imine formation. Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural analogs, such as 4-methoxy derivatives, have been crystallographically characterized to confirm geometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm the imine bond (C=N peak at ~160 ppm in C) and substituent positions (e.g., methyl groups at 2,5-positions on the aniline ring).
- FT-IR : Stretching vibrations for C=N (~1640 cm) and NO (~1520 cm) validate functional groups.
- XRD : Single-crystal X-ray diffraction resolves the (E)-configuration and steric effects, as demonstrated for structurally related nitroheterocyclic Schiff bases .
Q. How can computational chemistry aid in preliminary structural analysis?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry, predict spectroscopic properties, and compare with experimental data. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding reactivity studies. Software like Gaussian or ORCA is standard for such analyses .
Advanced Research Questions
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
Methodological Answer: Adopt a tiered approach:
- Laboratory : Simulate hydrolysis (pH 4–9), photolysis (UV-Vis light), and biodegradation (microbial cultures). Use LC-MS to track degradation products.
- Field Studies : Monitor soil/water systems using isotopic labeling (e.g., C) to assess bioaccumulation. Reference frameworks like Project INCHEMBIOL emphasize long-term ecological risk assessment under real-world conditions .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature, solvent).
- Dose-Response Analysis : Use Hill plots to differentiate efficacy (EC) vs. toxicity (LC).
- Meta-Analysis : Cross-reference with structurally similar nitroaromatics (e.g., nitrofurans) to identify structure-activity trends. Previous research on 3-chloro-N,N-bis(2-hydroxyethyl)aniline highlights the role of substituents in modulating bioactivity .
Q. What mechanistic insights can be gained from studying solvent effects on reactivity?
Methodological Answer: Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in nucleophilic addition reactions. Conduct kinetic studies using stopped-flow spectroscopy to measure rate constants () across solvents. Solvent parameters (e.g., Kamlet-Taft) correlate with reaction pathways, as seen in nitrofuran derivative studies .
Q. How can molecular dynamics (MD) simulations predict interactions with biomolecules?
Methodological Answer: MD simulations (e.g., GROMACS) model ligand-protein binding. Parameterize the compound using force fields (CHARMM/AMBER) and simulate docking with target enzymes (e.g., nitroreductases). Analyze binding free energy (MM-PBSA) and hydrogen-bond networks to explain selectivity, as applied to trifluoroethylaniline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
